(5Z)-5-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one
Overview
Description
The compound (5Z)-5-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and various substituents such as chloro, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, such as a ketone or aldehyde, in the presence of a catalyst.
Introduction of the Benzylidene Group: The benzylidene group is introduced by reacting the thiazolidinone intermediate with a benzaldehyde derivative under basic conditions.
Substitution Reactions: The chloro, fluoro, and methoxy substituents are introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzylidene or thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.
Scientific Research Applications
(5Z)-5-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: Affecting the transcription and translation of genes, resulting in changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
(5Z)-5-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:
- (5Z)-5-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one
- (5Z)-5-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one
- (5Z)-5-{2-[(2-methoxybenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one
These similar compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity, biological activity, and potential applications. The unique combination of chloro, fluoro, and methoxy groups in This compound contributes to its distinct properties and potential advantages in various research and industrial applications.
Properties
IUPAC Name |
(5Z)-2-amino-5-[[2-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3S/c1-24-14-7-2-4-10(8-15-17(23)22-18(21)26-15)16(14)25-9-11-12(19)5-3-6-13(11)20/h2-8H,9H2,1H3,(H2,21,22,23)/b15-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLLHIFTCFGXAP-NVNXTCNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)F)C=C3C(=O)N=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)F)/C=C\3/C(=O)N=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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